molecular formula C21H16N2 B11765092 3-Benzyl-4-phenylcinnoline

3-Benzyl-4-phenylcinnoline

Cat. No.: B11765092
M. Wt: 296.4 g/mol
InChI Key: IAOBXSRGMPBMRC-UHFFFAOYSA-N
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Description

3-Benzyl-4-phenylcinnoline is a cinnoline derivative characterized by a bicyclic aromatic structure comprising two nitrogen atoms at positions 1 and 2 of the fused benzene ring. The compound features benzyl and phenyl substituents at positions 3 and 4, respectively, which influence its electronic and steric properties. The following comparison focuses on structurally related aromatic amines and benzene derivatives from the evidence, emphasizing substituent effects and physicochemical properties.

Properties

Molecular Formula

C21H16N2

Molecular Weight

296.4 g/mol

IUPAC Name

3-benzyl-4-phenylcinnoline

InChI

InChI=1S/C21H16N2/c1-3-9-16(10-4-1)15-20-21(17-11-5-2-6-12-17)18-13-7-8-14-19(18)22-23-20/h1-14H,15H2

InChI Key

IAOBXSRGMPBMRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=C(C3=CC=CC=C3N=N2)C4=CC=CC=C4

Origin of Product

United States

Mechanism of Action

The mechanism of action of 3-Benzyl-4-phenylcinnoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The table below summarizes key properties of compounds from the evidence that share structural motifs (e.g., aromatic amines, substituted benzene derivatives) with 3-Benzyl-4-phenylcinnoline:

Compound Name CAS Number Molecular Formula Purity Molecular Weight (g/mol) Key Substituents
4-(3-Morpholinopropoxy)aniline 100800-40-6 C₁₃H₂₀N₂O₂ 95% 236.31 Morpholino, propoxy, aniline
3-Fluoro-4-thiomorpholinoaniline 57603-82-4 C₁₀H₁₀FN₂S 95–96% 224.26 Fluoro, thiomorpholino, aniline
1,3,5-Tris(3-methyl-3-butenyl)benzene 55124-94-2 C₂₄H₃₀ Not listed 318.50 Three 3-methyl-3-butenyl groups

Key Observations:

Substituent Effects :

  • Electron-Donating vs. Electron-Withdrawing Groups :

  • In contrast, the fluorine atom in 3-Fluoro-4-thiomorpholinoaniline is electron-withdrawing, which could increase stability against electrophilic substitution .
  • 3-Benzyl-4-phenylcinnoline’s benzyl and phenyl groups are likely to confer steric bulk and π-π stacking capabilities, differing from the polar morpholino/thiomorpholino groups in the compared compounds.

Purity and Stability: Both 4-(3-Morpholinopropoxy)aniline and 3-Fluoro-4-thiomorpholinoaniline are available at ≥95% purity, suggesting synthetic reliability . No purity data is available for the benzene derivatives in .

Molecular Weight and Applications :

  • Higher molecular weight compounds like 1,3,5-Tris(3-methyl-3-butenyl)benzene (318.50 g/mol) may exhibit applications in polymer chemistry due to their branched alkenyl groups . In contrast, aniline derivatives (e.g., 236.31–224.26 g/mol) are more suited for pharmaceutical intermediates .

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